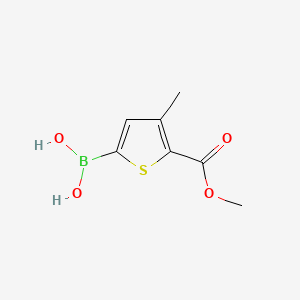

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is an organoboron compound that features a thiophene ring substituted with a methoxycarbonyl group and a boronic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-(Methoxycarbonyl)-4-methylthiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar borylation reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents would be crucial for cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules via Suzuki-Miyaura coupling.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Material Science: Used in the synthesis of conjugated polymers and other materials with electronic properties.

Mecanismo De Acción

The primary mechanism by which 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.

4-Methylthiophene-2-boronic Acid: Similar structure but lacks the methoxycarbonyl group.

5-(Methoxycarbonyl)-2-thiopheneboronic Acid: Similar structure but with different substitution pattern.

Uniqueness

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is unique due to the presence of both a methoxycarbonyl group and a boronic acid group on the thiophene ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and material science.

Actividad Biológica

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₇H₉B O₄S

- Molar Mass : 195.02 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its boronic acid functional group. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate Activity | 0.21 µM |

| Pseudomonas aeruginosa | Significant Activity | 0.21 µM |

| Candida albicans | Moderate Activity | 0.83 µM |

The compound exhibited significant inhibition against pathogenic strains, indicating its potential as an antimicrobial agent .

Antiviral Activity

Research on related thiophene compounds suggests potential antiviral properties. For instance, derivatives have been tested against viruses such as the vaccinia virus and Rift Valley fever virus, showing promising results in vitro . However, specific studies on this compound's antiviral efficacy are still needed.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various thiophene derivatives, this compound was included among other compounds. The results indicated that it could inhibit the growth of several bacterial strains effectively, supporting its potential use in treating infections caused by resistant bacteria .

Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition capabilities of boronic acids. The study found that this compound could effectively inhibit certain proteases involved in disease progression, suggesting a possible therapeutic application in conditions where these enzymes are overactive.

Propiedades

IUPAC Name |

(5-methoxycarbonyl-4-methylthiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPWDFPOXWSQEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)OC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681553 |

Source

|

| Record name | [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-70-6 |

Source

|

| Record name | [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.